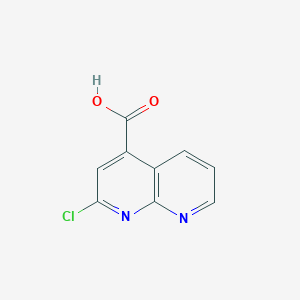

2-Chloro-1,8-naphthyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-1,8-naphthyridine-4-carboxylic acid (CNCA) is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. CNCA is a derivative of naphthyridine and is known for its unique chemical properties, making it an attractive candidate for research in various scientific disciplines.

科学的研究の応用

Ligand Component in Metal Complexes

2-Chloro-1,8-naphthyridine-4-carboxylic acid, as part of the 4-carboxy-1,8-naphthyrid-2-yl moiety, is valuable in metal complexation. It promotes lower energy electronic absorption in metal complexes and serves as a tether for anchoring the ligand to semiconductor surfaces. This is achieved through Pfitzinger-type chemistry, involving the condensation of synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with 2-acetylazaaromatic species (Zong, Zhou, & Thummel, 2008).

Supramolecular Architecture

In the realm of supramolecular chemistry, this compound contributes to the formation of binary supramolecular organic salts. These are constructed from 2-aminoheterocyclic compounds and carboxylic acid derivatives through strong and weak non-covalent interactions, leading to organized structures and unusual magnetic properties (Jin et al., 2011).

Photosensitizers in Dye-Sensitized Solar Cells

This compound plays a role in the development of photosensitizers for dye-sensitized solar cells. The complexation of ligands containing the 1,8-naphthyridyl moiety with Ru(II) and NaNCS, followed by hydrolysis, yields carboxylic acid dyes. These dyes demonstrate improved absorption in the red spectrum, beneficial for photovoltaic applications (Kukrek et al., 2006).

Bridging Ligands in Ru(II) Complexes

1,8-Naphthyridine derivatives, such as this compound, are used to construct bridging ligands for Ru(II) complexes. This application utilizes Stille coupling or Friedlander condensation methodologies, leading to new bidentate and tridentate ligands. These ligands and their complexes display varied properties depending on their structure and the degree of communication between metal centers (Singh & Thummel, 2009).

Synthesis of Antimicrobial Agents

This compound derivatives have been synthesized and investigated for their antimicrobial activity. Certain derivatives exhibited broad-spectrum antimicrobial effects against various Gram-positive, Gram-negative bacteria, and fungi, with particular effectiveness against Staphylococcus and Bacillus species. These findings indicate the potential of these compounds as novel anti-infective agents (Gurjar et al., 2020).

作用機序

Target of Action

It is known that naphthyridines, a class of compounds to which 2-chloro-1,8-naphthyridine-4-carboxylic acid belongs, have diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It’s worth noting that some naphthyridine derivatives, such as nalidixic acid, act by binding strongly, but reversibly, to dna, interfering with the synthesis of rna and, consequently, with protein synthesis .

Biochemical Pathways

Naphthyridines are known to have wide applicability in medicinal chemistry and materials science .

Result of Action

Naphthyridines are known to exhibit a variety of biological activities .

特性

IUPAC Name |

2-chloro-1,8-naphthyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-6(9(13)14)5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHAMIRFTVFGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2683840.png)

![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2683844.png)

![5,6-Dimethyl-2-[2-oxo-2-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2683845.png)

![4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2683850.png)

![2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683852.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2683858.png)

![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)